(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. The starting material is typically a piperidine derivative, which undergoes a series of reactions to introduce the tert-butyl carbamate and methoxy groups. The final product is obtained by reacting the intermediate with oxalic acid to form the hemioxalate salt .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can be compared with other similar compounds, such as:
Tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.
Tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate: This compound has an amino group and a tetrahydropyran ring, making it structurally different and potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C24H46N4O10 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
tert-butyl N-(4-methoxypiperidin-3-yl)carbamate;oxalic acid |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6) |
InChI Key |
HMGRHEKFNXWMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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